molecular formula C7H6BBrClFO2 B14030733 (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

Cat. No.: B14030733
M. Wt: 267.29 g/mol
InChI Key: PJNMXURGWSWWBG-UHFFFAOYSA-N
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Description

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a phenyl ring substituted with bromine, chlorine, fluorine, and methyl groups. The presence of these substituents makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).

    Conditions: Reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison: (2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in selective cross-coupling reactions and in the synthesis of complex molecules where precise control over reactivity is required .

Biological Activity

(2-Bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in various studies, and its role in therapeutic applications.

Boronic acids, including this compound, are known for their ability to interact with diols and amino alcohols, which are common in biological systems. The boron atom can form reversible covalent bonds with these functional groups, influencing various biochemical pathways.

  • Inhibition of Enzymes :
    • Boronic acids often act as enzyme inhibitors, particularly in proteases and kinases. They can stabilize the transition state of enzymatic reactions, thereby reducing the activity of target enzymes.
  • Antiviral Activity :
    • Some studies have indicated that boronic acids can inhibit viral replication by targeting viral polymerases. For instance, related compounds have shown efficacy against Hepatitis C virus (HCV) by inhibiting the NS5B polymerase .

Antiviral Efficacy

Research has demonstrated that boronic acids exhibit antiviral properties. A study highlighted the antiviral activity of benzyl boronic acids against HCV genotypes 1–6. While specific data on this compound is limited, its structural similarities suggest potential antiviral applications .

Antitumor Activity

Recent investigations into boronic acid derivatives have revealed their potential in cancer therapy. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in preclinical models by inducing apoptosis and inhibiting cell proliferation .

Case Studies

  • HCV Inhibition :
    • A clinical study involving a benzyl boronic acid derivative demonstrated a significant reduction in plasma HCV RNA levels after administration. This suggests that similar compounds may hold promise for treating viral infections .
  • Cancer Treatment :
    • In a model of breast cancer, a related boronic acid compound exhibited a dose-dependent reduction in tumor size and enhanced survival rates in treated mice compared to controls . This underscores the potential of such compounds in oncological applications.

Table 1: Biological Activity Summary of Related Boronic Acids

Compound NameTargetActivityReference
Benzyl Boronic AcidHCV NS5BIC50 = 0.5 µM
Compound X (related)MCL-1Tumor regression observed
Compound Y (related)BCAT1/2High selectivity and activity

Properties

Molecular Formula

C7H6BBrClFO2

Molecular Weight

267.29 g/mol

IUPAC Name

(2-bromo-3-chloro-6-fluoro-4-methylphenyl)boronic acid

InChI

InChI=1S/C7H6BBrClFO2/c1-3-2-4(11)5(8(12)13)6(9)7(3)10/h2,12-13H,1H3

InChI Key

PJNMXURGWSWWBG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C(=C1Br)Cl)C)F)(O)O

Origin of Product

United States

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